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Introduction

BI-113823 is a potent and selective antagonist of the Bradykinin B1 receptor (B1R), a G-

protein coupled receptor (GPCR) implicated in a variety of pathological processes.[1][2][3] The

B1R is typically expressed at low levels in healthy tissues but is upregulated in response to

tissue injury and inflammation.[1][3] Its activation by endogenous kinins triggers a signaling

cascade that activates phospholipase C, leading to an increase in intracellular calcium

concentration and subsequent inflammatory responses.[1][3] These responses can include

inflammation, pain, edema, and cell proliferation.[1][3] BI-113823 serves as a valuable

chemical probe for investigating the role of B1R signaling in these processes. It is a highly

soluble, non-peptide small molecule with a favorable pharmacokinetic profile for in vivo studies.

[1][3] A structurally similar but significantly less potent compound, BI-5832, is available as a

negative control.[1][3]

Mechanism of Action

BI-113823 functions as a competitive antagonist at the Bradykinin B1 receptor. By binding to

the receptor, it blocks the binding of endogenous agonists, thereby inhibiting the downstream

signaling cascade. This leads to a reduction in inflammatory responses, pain-like behavior, and

other B1R-mediated pathological effects.[1][4]

Applications

BI-113823 is a versatile tool for studying B1R-mediated signaling in a variety of research areas:
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Inflammation and Pain: Investigating the role of B1R in inflammatory pain models.[2][4] BI-
113823 has been shown to reduce mechanical hyperalgesia in preclinical models of

inflammatory pain.[2][4]

Sepsis and Lung Injury: Elucidating the contribution of B1R signaling to the pathogenesis of

sepsis and acute lung injury.[5][6][7] Studies have demonstrated that BI-113823 can reduce

lung inflammation and improve survival in animal models of sepsis.[5][6]

Cardiovascular Research: Exploring the involvement of B1R in cardiovascular remodeling

and heart failure.[3]

Diabetic Complications: Studying the role of B1R in conditions such as diabetic macular

edema.[1][3]

Quantitative Data
The following tables summarize the key quantitative parameters of BI-113823.

Table 1: In Vitro Affinity and Potency
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Parameter Species Value Assay Type
Cell
Line/Tissue

Ki Human 5.3 nM
Radioligand

Binding

CHO-K1 cells

expressing

human

recombinant B1R

Rat 13.3 nM
Radioligand

Binding
Not specified

Rabbit 15.3 nM
Radioligand

Binding
Not specified

Pig > 10 µM
Radioligand

Binding
Not specified

IC50 Human 6.97 nM
Cellular Assay

(Calcium influx)

HEK cells

expressing

human B1R

Data sourced from opnMe.com by Boehringer Ingelheim.[1][3]

Table 2: Selectivity Profile
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Target Species
Binding
Affinity/Inhibition

Notes

Bradykinin B2

Receptor
Human Ki > 10 µM

Highly selective for

B1R over B2R.

Sigma2/R Not specified
55-70% inhibition @

10 µM

Off-target interaction

observed at high

concentrations.

Sigma1/HU Not specified
55-70% inhibition @

10 µM

Off-target interaction

observed at high

concentrations.

Panel of 69 other

targets
Not specified

≥1,000-fold selectivity

(≤ 50% inhibition @

10 µM) for 67 targets

Demonstrates broad

selectivity.

Data sourced from opnMe.com by Boehringer Ingelheim.[1][3]

Experimental Protocols
1. Radioligand Binding Assay for B1 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of BI-113823 for the Bradykinin

B1 receptor.

Materials:

Membranes from CHO-K1 cells stably expressing the human recombinant B1R.[1]

[3H]Kallidin[des-Arg10, Leu9] (Radioligand).

Des-Arg9-(Leu8)-Bradykinin (for non-specific binding determination).[3]

BI-113823.

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
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Glass fiber filters.

Scintillation cocktail.

Scintillation counter.

Procedure:

Prepare serial dilutions of BI-113823 in assay buffer.

In a 96-well plate, add the cell membranes, [3H]Kallidin[des-Arg10, Leu9] at a concentration

near its Kd, and either BI-113823, assay buffer (for total binding), or a saturating

concentration of Des-Arg9-(Leu8)-Bradykinin (10 µM, for non-specific binding).[1]

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach

equilibrium.

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the specific binding as a function of the logarithm of the BI-113823 concentration and fit

the data to a one-site competition model to determine the IC50.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

2. Intracellular Calcium Mobilization Assay

This protocol measures the ability of BI-113823 to antagonize B1R-mediated calcium signaling.

Materials:
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HEK293 cells stably expressing the human B1R.[1]

Cell culture medium (e.g., DMEM with 10% FBS).

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

[Lys-des-Arg9]-Bradykinin (B1R agonist).[1]

BI-113823.

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Fluorescence plate reader with an injection port.

Procedure:

Seed the HEK-hB1R cells in a black, clear-bottom 96-well plate and culture overnight.

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

Wash the cells with assay buffer to remove excess dye.

Add varying concentrations of BI-113823 to the wells and incubate for a short period (e.g.,

15-30 minutes).

Measure the baseline fluorescence.

Inject the B1R agonist, [Lys-des-Arg9]-Bradykinin (at a concentration of 10 nM), into the

wells and immediately begin recording the fluorescence intensity over time.[1]

The change in fluorescence intensity reflects the change in intracellular calcium

concentration.

Determine the inhibitory effect of BI-113823 by comparing the agonist-induced calcium

response in the presence and absence of the antagonist.
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Plot the percentage of inhibition as a function of the BI-113823 concentration and fit the data

to a dose-response curve to calculate the IC50. No agonistic activity should be observed

with BI-113823 alone, even at high concentrations (e.g., 1 µM).[1]
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Caption: B1R signaling pathway and the inhibitory action of BI-113823.
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Caption: Experimental workflow for the radioligand binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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